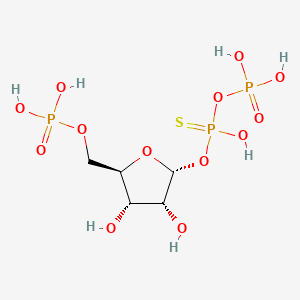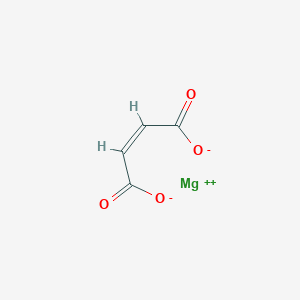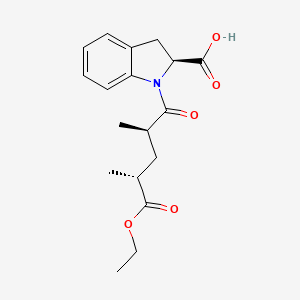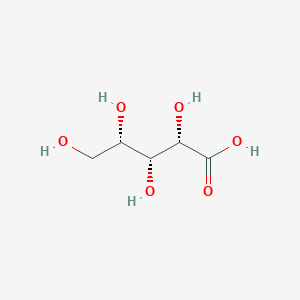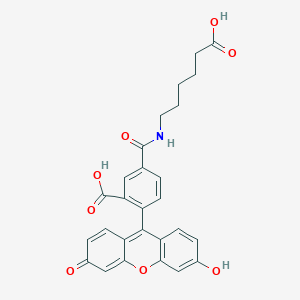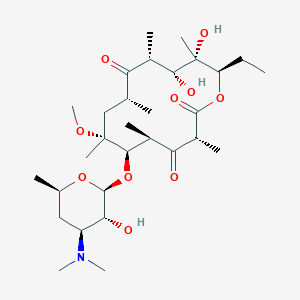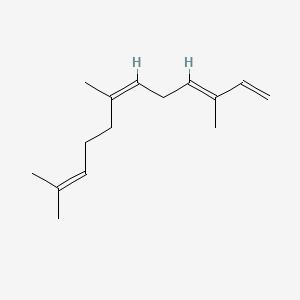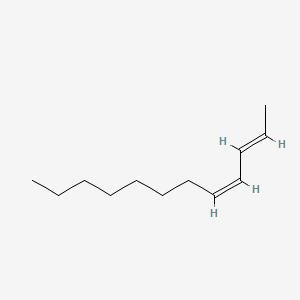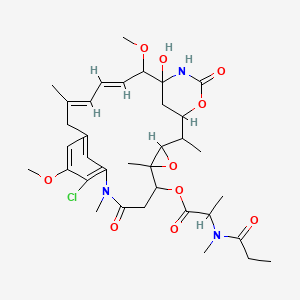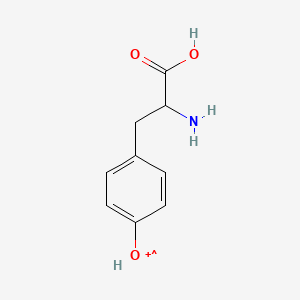
Tyrosine cation radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosinyl radical cation is an alpha-amino-acid radical cation. It derives from a tyrosine. It is a conjugate acid of a tyrosinyl radical.
科学的研究の応用
1. Role in Enzymatic Reactions
The tyrosine cation radical is implicated in the catalytic cycles of various enzymes. For instance, it is a crucial cofactor in the water-oxidizing enzyme, photosystem II (PSII), and in cytochrome c oxidase, where it forms a radical during the catalytic oxygen-oxygen bond-cleavage process (Hoganson & Tommos, 2004).
2. Involvement in Cytochrome P450cam Reactions
Studies reveal that tyrosine radicals are formed in the reaction of cytochrome P450cam with peroxy acids. This finding challenges the assumption of porphyrin-π-cation radical formation in the natural reaction cycle, indicating a more complex role for tyrosine radicals (Schünemann et al., 2004).
3. Tyrosine Radical Dynamics in Flavoenzymes
Research on the flavoenzyme TrmFO demonstrates the formation of a protonated tyrosine cation radical, TyrOH•+, which decays through charge recombination. This study provides insights into the role of tyrosine in redox chains involving tyrosyl intermediates (Nag et al., 2017).
4. Observation in Myoglobin Oxidase Model
Direct observation of a tyrosyl radical in a functional oxidase model in myoglobin during reactions with H2O2 and O2 supports the proposed enzymatic mechanism involving tyrosyl radicals (Yu et al., 2014).
5. Gas-phase Stability in Amino Acid Derivatives
Stable radical cations of dimeric amino acid derivatives of tyrosine have been observed, providing insights into the stabilization mechanisms involving hydrogen bonding between amino acid derivatives (Ke et al., 2006).
6. Use in Studying Ribonucleotide Reductase
Tyrosyl radicals are used to study the mechanism of ribonucleotide reductase, a key enzyme in DNA synthesis. Fluorotyrosines have been incorporated into this enzyme to understand the formation and reactivity of tyrosyl radicals (Minnihan et al., 2011).
7. Structural Analysis in Peptide Cation Radicals
UV/Vis photodissociation action spectroscopy has been applied to tyrosine peptide cation radicals, aiding in understanding oxidative intramolecular electron transfer in these systems (Viglino et al., 2016).
特性
製品名 |
Tyrosine cation radical |
|---|---|
分子式 |
C9H11NO3+ |
分子量 |
181.19 g/mol |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/q+1 |
InChIキー |
MULVJZGDDYHMNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[OH+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)
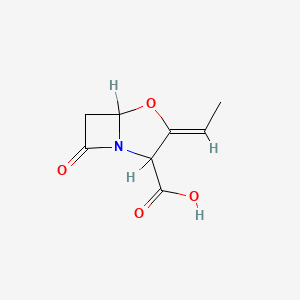
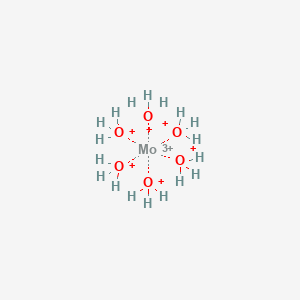
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide](/img/structure/B1240039.png)
![ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B1240040.png)
